5-Chloro-2-phenylisonicotinaldehyde
Overview
Description
5-Chloro-2-phenylisonicotinaldehyde is a chemical compound with the molecular formula C12H8ClNO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C12H8ClNO/c13-11-7-14-12(6-10(11)8-15)9-4-2-1-3-5-9/h1-8H
. The molecular weight of this compound is 217.65 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 217.65 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Molecular Docking and Dynamic Simulation Studies
5-Chloro-2-phenylisonicotinaldehyde derivatives exhibit promising potential in the field of pharmaceutical chemistry. In particular, compounds synthesized from related structures have shown significant inhibitory activity against enzymes like α-glucosidase, pivotal in antidiabetic research. These compounds exhibit interactions such as hydrogen bonding and hydrophobic interactions with enzyme active sites, which are crucial for their inhibitory action. Molecular dynamic simulations validate the stability of these compounds in the binding site of target proteins, suggesting their potential in drug design and molecular pharmacology (Thakral, Narang, Kumar, & Singh, 2020).
Infrared Spectroscopy and Ultraviolet-Induced Rotamerization
This compound also plays a role in the field of spectroscopy and photochemistry. Studies involving related compounds like 5-Chlorosalicylaldehyde have been conducted to understand the conformational landscape and photoreactivity. Infrared spectroscopy combined with theoretical analysis provides insights into the structural characteristics and phase transitions of these compounds. The unique UV-induced rotamerization of these molecules, not accompanied by other photochemical processes, highlights their distinct photochemical stability and reactivity, relevant in the synthesis of fragrances, dyes, and pharmaceuticals (Brito, Roque, Sıdır, & Fausto, 2022).
Safety and Hazards
properties
IUPAC Name |
5-chloro-2-phenylpyridine-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-7-14-12(6-10(11)8-15)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJVQHWOISRSRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=C2)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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